molecular formula C11H9ClF3N3 B6143001 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine CAS No. 1365630-37-0

4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine

Cat. No.: B6143001
CAS No.: 1365630-37-0
M. Wt: 275.66 g/mol
InChI Key: VQCZHBCAFWLDKX-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methyl group, and a trifluoromethyl group attached to a dihydropyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with the pyrazole intermediate.

    Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The chlorophenyl group may contribute to binding specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-1H-pyrazole
  • 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazole
  • 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-3H-pyrazole

Uniqueness

Compared to similar compounds, 4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine is unique due to the presence of the imine group, which can participate in additional chemical reactions and interactions. This structural feature may enhance its reactivity and binding affinity in various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3/c1-18-10(16)8(9(17-18)11(13,14)15)6-2-4-7(12)5-3-6/h2-5H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCZHBCAFWLDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651681
Record name 4-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63156-78-5
Record name 4-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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